3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal
Overview
Description
3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal is a useful research compound. Its molecular formula is C15H10BrClN2O2 and its molecular weight is 365.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Transformation : This compound is involved in chemical reactions leading to a variety of derivatives. For instance, 2-Arylhydrazono-3-oxopropanals react with hydroxylamine hydrochloride to yield corresponding oximes, which can be cyclized into isoxazoles or converted into 2-arylhydrazono-3-oxonitriles under different conditions (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Crystal Structure and Molecular Interactions
- Molecular Structure Analysis : Studies have been conducted on the crystal structure of related compounds, revealing insights into the molecular geometry and intermolecular interactions, which are crucial for understanding chemical and physical properties (Fun, Patil, Dharmaprakash, & Chantrapromma, 2008).
Biological Activities
- Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for antimicrobial activity against various bacterial strains, showing significant effectiveness (Ramadan, 2016).
- Antiviral Potential : Some derivatives have shown promising antiviral activity against the H5N1 avian influenza virus, indicating potential use in antiviral drug development (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Pharmaceutical Research
- Antiproliferative Activities : Research on asymmetrical azines derived from similar compounds has demonstrated antiproliferative activities against cancer cell lines, highlighting their potential in cancer therapy (Ganga & Sankaran, 2020).
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROJPYUIWOXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.